molecular formula C21H24N2O2 B4552823 N-[4-(1-azepanylcarbonyl)phenyl]-4-methylbenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-4-methylbenzamide

Cat. No.: B4552823
M. Wt: 336.4 g/mol
InChI Key: QGPIBXBOKDQTOE-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.183778013 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Innovations in Organic Synthesis : Research on the synthesis and characterization of novel aromatic polyimides showcases the development of advanced materials with potential applications in electronics and materials science. These compounds demonstrate high solubility and thermal stability, indicating the importance of innovative synthetic methods in creating high-performance polymers (Butt et al., 2005) sourcesource.

  • Catalytic Methods for Complex Molecules : The exploration of palladium-catalyzed reactions for constructing complex organic structures, including isoindolinone and isobenzofuranimine derivatives, highlights the role of metal-catalyzed processes in modern synthetic chemistry. These methods enable the efficient assembly of molecules with potential biological activity (Mancuso et al., 2014) sourcesource.

Biochemical Studies and Potential Applications

  • Antimicrobial and Antiviral Activities : The synthesis and evaluation of N-phenylbenzamide derivatives for their antimicrobial and antiviral properties suggest the potential of these compounds in addressing infectious diseases. Notably, some derivatives exhibit significant activity against specific pathogens, indicating the therapeutic potential of carefully designed benzamide compounds (Yadlapalli et al., 2012; Ji et al., 2013) source1source 1, source2source 2.

  • Enzymatic Inhibition for Cancer Therapy : Studies on compounds like N-acylhydrazone derivatives, acting as dual inhibitors of histone deacetylases (HDACs), underscore the potential of benzamide analogs in cancer therapy. These inhibitors show promise in modulating gene expression and inducing apoptotic pathways in cancer cells, which could be a foundation for developing new anticancer agents (Rodrigues et al., 2016) sourcesource.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-6-8-17(9-7-16)20(24)22-19-12-10-18(11-13-19)21(25)23-14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPIBXBOKDQTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.